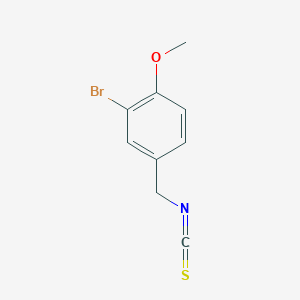
2-Bromo-4-(isothiocyanatomethyl)-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(isothiocyanatomethyl)-1-methoxybenzene is an organic compound that features a bromine atom, an isothiocyanate group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(isothiocyanatomethyl)-1-methoxybenzene typically involves multiple steps. One common method starts with the bromination of 1-methoxy-4-methylbenzene to introduce the bromine atom at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reactions. The exact details of industrial production can vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(isothiocyanatomethyl)-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amine derivative, while oxidation of the methoxy group can produce a corresponding aldehyde or carboxylic acid.
Scientific Research Applications
2-Bromo-4-(isothiocyanatomethyl)-1-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of isothiocyanate groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-4-(isothiocyanatomethyl)-1-methoxybenzene exerts its effects involves interactions with various molecular targets. The isothiocyanate group is known to react with nucleophiles, such as amino acids in proteins, leading to modifications that can affect biological activity. The bromine atom and methoxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(isothiocyanatomethyl)benzonitrile: Similar structure but with a nitrile group instead of a methoxy group.
4-Bromo-2,5-dimethoxyphenethylamine: Contains two methoxy groups and a bromine atom, used in different applications.
Uniqueness
2-Bromo-4-(isothiocyanatomethyl)-1-methoxybenzene is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity patterns. This makes it valuable for specific synthetic and research applications that other similar compounds may not be suitable for.
Properties
CAS No. |
52287-10-2 |
|---|---|
Molecular Formula |
C9H8BrNOS |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
2-bromo-4-(isothiocyanatomethyl)-1-methoxybenzene |
InChI |
InChI=1S/C9H8BrNOS/c1-12-9-3-2-7(4-8(9)10)5-11-6-13/h2-4H,5H2,1H3 |
InChI Key |
DQGZCAUIGVLWPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=C=S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


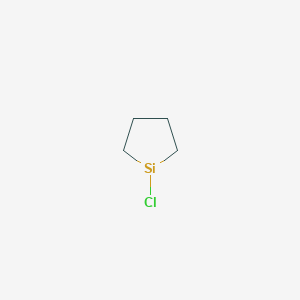
![4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633461.png)
![2-[(3-Methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14633463.png)
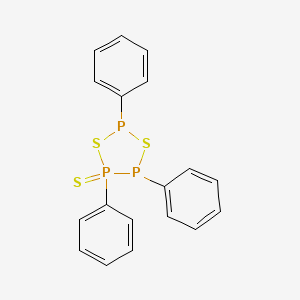
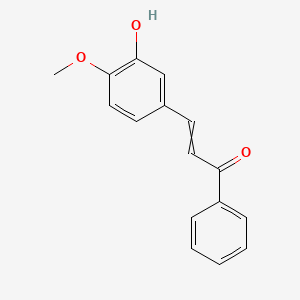

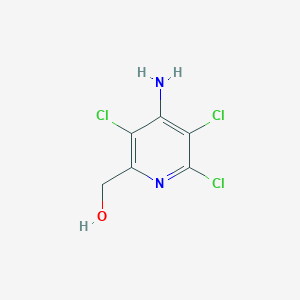

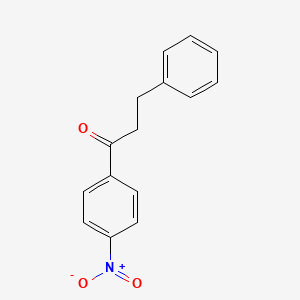
![Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14633510.png)
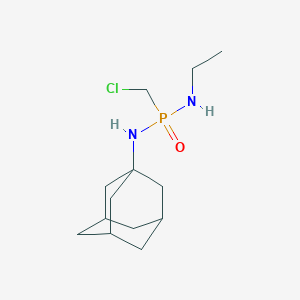
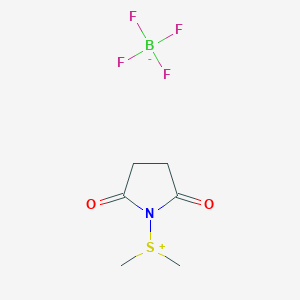
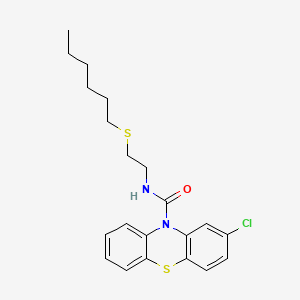
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-](/img/structure/B14633520.png)
